Cas no 1365942-12-6 (7-Propoxyquinolin-3-amine)

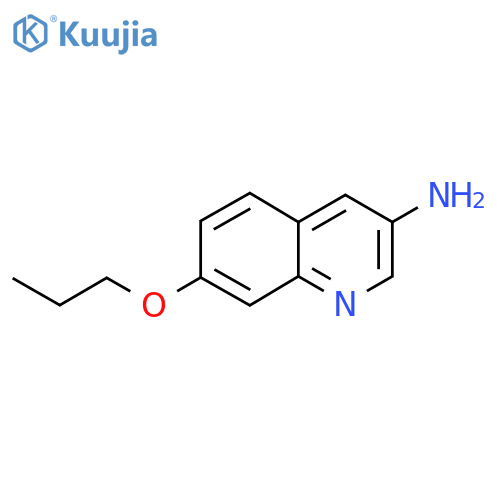

7-Propoxyquinolin-3-amine structure

商品名:7-Propoxyquinolin-3-amine

7-Propoxyquinolin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1365942-12-6

- SB70179

- 7-Propoxy-quinolin-3-ylamine

- 7-Propoxyquinolin-3-amine

- 3-Quinolinamine, 7-propoxy-

-

- インチ: 1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3

- InChIKey: ZUTZWNZPOLENOR-UHFFFAOYSA-N

- ほほえんだ: O(CCC)C1C=CC2=CC(=CN=C2C=1)N

計算された属性

- せいみつぶんしりょう: 202.110613074g/mol

- どういたいしつりょう: 202.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 48.1Ų

じっけんとくせい

- 密度みつど: 1.148±0.06 g/cm3(Predicted)

- ふってん: 371.0±22.0 °C(Predicted)

- 酸性度係数(pKa): 5.35±0.25(Predicted)

7-Propoxyquinolin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM241683-10g |

7-Propoxyquinolin-3-amine |

1365942-12-6 | 97% | 10g |

$1767 | 2021-08-04 | |

| Chemenu | CM241683-5g |

7-Propoxyquinolin-3-amine |

1365942-12-6 | 97% | 5g |

$1276 | 2021-08-04 | |

| Chemenu | CM241683-1g |

7-Propoxyquinolin-3-amine |

1365942-12-6 | 97% | 1g |

$706 | 2021-08-04 | |

| Chemenu | CM241683-1g |

7-Propoxyquinolin-3-amine |

1365942-12-6 | 97% | 1g |

$747 | 2022-09-03 |

7-Propoxyquinolin-3-amine 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1365942-12-6 (7-Propoxyquinolin-3-amine) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量